Home > Products > Screening Compounds P44186 > DREADD agonist 21
DREADD agonist 21 -

DREADD agonist 21

Catalog Number: EVT-266522
CAS Number:
Molecular Formula: C17H18N4
Molecular Weight: 278.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

DREADD Agonist 21 (C21) is a synthetic chemical compound developed as a research tool in neuroscience. It belongs to the class of designer receptor exclusively activated by designer drugs (DREADD) ligands. DREADDs are engineered G protein-coupled receptors (GPCRs) that are modified to respond exclusively to specific, otherwise inert ligands, such as C21. This exclusivity allows researchers to selectively modulate the activity of specific cell populations in vivo, providing valuable insights into brain function and dysfunction. C21 acts as a potent and selective agonist for both excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs [, ].

Future Directions
  • Developing New DREADD Ligands: While C21 presents a significant advancement over the first-generation DREADD ligand, clozapine N-oxide (CNO), there is continued interest in developing novel ligands with improved selectivity, potency, and pharmacokinetic properties []. This continuous development aims to minimize potential off-target effects and optimize the DREADD technology for broader applications in research and potentially, clinical settings.
  • Expanding Applications Beyond Neuroscience: Although predominantly used in neuroscience, the versatility of C21 and DREADD technology can be harnessed for research in other fields. For instance, researchers have begun exploring C21’s potential in cardiology to investigate the role of Gq signaling in cardiac electrophysiology []. This expansion to other disciplines could provide valuable tools for understanding complex biological processes and developing targeted therapies for various diseases.
  • Translational Research and Clinical Applications: The ultimate goal of DREADD technology is to translate its benefits for clinical applications in humans. While significant hurdles remain, including the development of safe and effective delivery methods and the identification of appropriate clinical indications, the ongoing research into C21 and other DREADD ligands paves the way for potential future therapies targeting neurological and other disorders [].

Clozapine N-Oxide (CNO)

    Compound Description: Clozapine N-oxide (CNO) is a chemical compound widely used as a first-generation agonist for muscarinic-based Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) [, , , ]. These DREADDs are engineered from the human muscarinic acetylcholine receptor family [, ]. While relatively insensitive to the endogenous agonist acetylcholine, they are activated by CNO [, ]. Despite its effectiveness, CNO exhibits a low rate of metabolic conversion to clozapine, a compound known to cross the blood-brain barrier and potentially cause undesirable side effects [, , , ]. This metabolic conversion necessitates the use of alternative DREADD agonists like DREADD agonist 21 (C21) in certain studies [, , ].

    Relevance: Clozapine N-oxide (CNO) is considered structurally related to DREADD agonist 21 (C21) because both compounds function as agonists for DREADDs, particularly those derived from muscarinic receptors [, , ]. While their specific binding affinities and efficacies might differ, both CNO and C21 interact with the engineered receptors to modulate neuronal activity, making them functionally and, to some extent, structurally related.

Clozapine

    Compound Description: Clozapine is an atypical antipsychotic drug known to penetrate the blood-brain barrier. It can cause undesirable side effects, making it less suitable for use in chemogenetic applications [, ]. CNO, a commonly used DREADD actuator, is known to metabolize into clozapine, raising concerns about potential off-target effects in chemogenetic experiments [, , , , ].

    Relevance: While not a direct structural analog of DREADD agonist 21 (C21), clozapine is relevant due to its metabolic relationship with CNO, another DREADD agonist [, , , , ]. The fact that CNO can convert into clozapine, a compound known to affect the central nervous system, raises concerns about the specificity of CNO as a DREADD actuator. This concern underscores the need for alternative agonists like C21 with improved pharmacokinetic properties and reduced potential for off-target effects.

Perlapine

Olanzapine

    Compound Description: Olanzapine is an atypical antipsychotic drug with a favorable safety profile and is widely available in various formulations [, ]. It acts as a potent and full agonist for the hM4Di DREADD, a mutated muscarinic receptor commonly used for chemogenetic inhibition [, ]. This characteristic, along with its established clinical use, makes olanzapine a promising candidate for translating chemogenetic technologies to treat central nervous system diseases in humans [, ].

Overview

DREADD agonist 21, also known as Compound 21 or C21, is a synthetic compound designed for the selective activation of designer receptors exclusively activated by designer drugs, specifically the human muscarinic acetylcholine M3 receptor variant (hM3Dq) and the inhibitory hM4Di. This compound does not activate the wild-type human M3 receptor and exhibits lower binding affinities for various other receptors, making it a valuable tool in chemogenetics for controlling neuronal activity in vivo and in vitro. The compound is available as a dihydrochloride salt, enhancing its solubility in water, which is crucial for biological applications .

Source and Classification

DREADD agonist 21 is classified as a chemogenetic agent within the broader category of pharmacological tools used to manipulate neuronal activity. Its primary application lies in neuroscience research, where it serves as a non-invasive method to control specific neuronal populations through engineered receptors . The compound is synthesized through chemical processes that yield high purity, typically exceeding 98% .

Synthesis Analysis

Methods and Technical Details

The synthesis of DREADD agonist 21 involves multiple steps that typically include the construction of the dibenzodiazepine framework, followed by functionalization to introduce the piperazine moiety. The process requires careful control of reaction conditions to ensure high yield and purity. The synthesis can be summarized as follows:

  1. Formation of Dibenzodiazepine Core: The initial step involves cyclization reactions that form the dibenzodiazepine structure.
  2. Piperazine Introduction: A piperazine ring is then introduced through nucleophilic substitution reactions.
  3. Salt Formation: The final product is converted to its dihydrochloride salt form to enhance solubility.

The purity of the final product is confirmed using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography-mass spectrometry .

Chemical Reactions Analysis

Reactions and Technical Details

DREADD agonist 21 primarily functions through its interaction with engineered muscarinic receptors. Its mechanism involves binding to hM3Dq and hM4Di receptors, leading to excitatory or inhibitory neuronal signaling respectively. The compound's selectivity minimizes off-target effects associated with conventional agonists like clozapine.

Key reactions include:

  • Binding Affinity Measurement: In vitro studies have shown that DREADD agonist 21 has high affinity for hM3Dq (pEC50 = 8.48) and hM4Di (pEC50 = 7.77), indicating potent activation capabilities .
  • Dose-Response Relationships: Experiments demonstrate that effective doses range from 0.4 to 1 mg/kg in vivo, highlighting its utility in experimental settings .
Mechanism of Action

Process and Data

The mechanism of action for DREADD agonist 21 involves its selective binding to modified muscarinic receptors expressed in genetically engineered neurons. Upon administration, it activates hM3Dq receptors leading to neuronal excitation or inhibits hM4Di receptors resulting in reduced neuronal activity.

  • In Vivo Activation: Studies show that DREADD agonist 21 can effectively activate neural circuits at doses as low as 0.1 mg/kg in rodent models, demonstrating significant brain penetrance without converting to clozapine .
  • Functional Outcomes: Activation results in measurable changes in behavior and metabolic activity within targeted brain regions, providing insights into neural circuitry functions .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Yellow-brown powder
  • Solubility: Soluble in water (up to 100 mM) and dimethyl sulfoxide
  • Storage Conditions: Should be stored at -20°C in the dark; stable for up to 24 months post-receipt.
  • Quality Control: Confirmed via nuclear magnetic resonance spectroscopy and high-performance liquid chromatography-mass spectrometry with a purity of >98% .
Applications

Scientific Uses

DREADD agonist 21 serves multiple roles in scientific research:

  • Neuroscience Research: It allows researchers to manipulate specific neuronal populations to study their roles in behavior and physiological processes.
  • Behavioral Studies: Used extensively in animal models to assess the effects of targeted neuronal activation or inhibition on behavior.
  • Pharmacological Studies: Provides insights into receptor pharmacology without the confounding effects associated with traditional pharmacological agents like clozapine.

The compound has been validated for use in various experimental paradigms, including sleep studies and models of neurodegeneration, showcasing its versatility as a research tool .

Introduction to Chemogenetic Modulation & DREADD Agonist 21

Evolution of Chemogenetic Tools in Neuroscience

Chemogenetics represents a transformative approach in neuroscience, enabling selective manipulation of cellular activity through engineered receptors and biologically inert ligands. Early chemogenetic tools like Receptor Activated Solely by Synthetic Ligands (RASSLs), derived from κ-opioid receptors, faced significant limitations including residual affinity for endogenous ligands and high constitutive activity [2] [5]. The critical breakthrough came with directed molecular evolution, a technique involving iterative rounds of mutagenesis and selection in yeast models. This process yielded Designer Receptors Exclusively Activated by Designer Drugs (DREADDs)—mutated human muscarinic acetylcholine receptors unresponsive to acetylcholine but activated by synthetic ligands like clozapine-N-oxide (CNO) [2] [5].

DREADDs are classified by their G-protein coupling:

  • hM3Dq: Gq-coupled, induces neuronal excitation via phospholipase C activation and calcium release.
  • hM4Di: Gi-coupled, inhibits neuronal activity by reducing cAMP production.
  • hM1Dq: Alternative Gq-coupled excitatory DREADD [5] [8].

Unlike optogenetics, DREADDs permit non-invasive modulation of neuronal circuits in freely behaving animals through systemic ligand administration, albeit with lower temporal resolution. Viral vectors (e.g., AAVs) deliver DREADDs to specific cell types using Cre-recombinase systems or cell-type-specific promoters, enabling circuit-level interrogation [2] [8].

Table 1: Evolution of Key Chemogenetic Tools

GenerationReceptor TypeLigandKey AdvanceLimitation
FirstRASSL (κ-opioid based)SpiradolineRational design via site-directed mutagenesisHigh constitutive activity; off-target binding
SecondhM3Dq/hM4DiCNONear-zero endogenous ligand affinity; low basal activityBack-conversion to clozapine; poor BBB penetration
ThirdKORDSalvinorin BOrthogonal to muscarinic DREADDs; multiplexed controlShort duration (~1 hour)

Limitations of Clozapine-N-Oxide (CNO) in DREADD Applications

CNO served as the foundational DREADD agonist due to its presumed biological inertness and specificity. However, rigorous pharmacokinetic studies revealed two critical flaws:

  • Metabolic Instability: Systemic CNO undergoes rapid enzymatic reduction to clozapine, a psychotropic drug with affinity for endogenous receptors (e.g., dopamine D4, serotonin 5-HT2A, muscarinic M1–M3). In mice, 3.5 mg/kg CNO generates brain clozapine concentrations >1,000-fold higher than its EC50 at hM4Di (427 nM vs. 0.42 nM), while cerebrospinal fluid (CSF) CNO levels plummet below effective concentrations by 60 minutes post-injection [3] [6] [9].

  • Pharmacological Non-Orthogonality: Radioligand binding assays demonstrate CNO’s off-target interactions at clinically relevant doses:

  • Binds human M1–M3 muscarinic receptors (Ki = 66–280 nM) [7] [9].
  • Disrupts dopamine D2 and adrenergic α1 receptors [6].Behavioral studies in wild-type rodents confirm CNO (≥5 mg/kg) alters acoustic startle response, locomotor activity, and cognition, confounding DREADD experiments [9].

Table 2: Pharmacokinetic Comparison of CNO and Its Metabolites in Mice

CompoundDose (mg/kg)Time Post-InjectionBrain [Total] (nM)CSF [Free] (nM)Activation of Endogenous Receptors
CNO3.515 min23.88.5Minimal
Clozapine(from CNO)15 min427<2.5Extensive (D2, 5-HT2A, M1–M3)
CNO3.560 minUndetectable4.05N/A

Emergence of C21 as a Next-Generation DREADD Agonist

Compound 21 (C21; 11-(1-Piperazinyl)-5H-dibenzo[b,e][1,4]diazepine) emerged to address CNO’s limitations. As a potent muscarinic DREADD agonist, it exhibits:

  • Enhanced Potency:
  • EC50 = 1.7 nM at hM3Dq (vs. 6.0 nM for CNO) [1] [4].
  • EC50 = 2.95 nM at hM4Di (vs. 8.1 nM for CNO) [3] [6].
  • Superior Pharmacokinetics:
  • Brain-to-plasma ratio of 0.8 after 3 mg/kg i.p. injection.
  • CSF concentrations remain >20 nM for >60 minutes, ensuring sustained DREADD engagement [3] [6] [10].
  • Minimal Back-Conversion: Unlike CNO, C21 does not metabolize to clozapine, reducing confounds from pharmacologically active metabolites [10].

Despite these advantages, C21 exhibits weak off-target binding at histamine H1 (Ki = 6 nM) and serotonin 5-HT2C receptors (Ki = 170 nM) [4] [7]. Functional assays show micromolar C21 inhibits M3-mediated bladder contraction and causes acute diuresis in wild-type mice [7]. However, behavioral paradigms like the 5-choice serial reaction time task reveal no significant off-target effects at doses ≤1 mg/kg, supporting its utility in vivo [3] [6] [10].

Table 3: Functional Selectivity Profile of C21

ReceptorBinding Affinity (Ki, nM)Functional EffectImplication for DREADD Studies
hM3Dq (DREADD)1.7* (EC50)Agonism; neuronal excitationTarget engagement
hM4Di (DREADD)2.95* (EC50)Agonism; neuronal inhibitionTarget engagement
H1 histamine6AntagonismSedation at high doses (>3 mg/kg)
M3 muscarinic66Antagonism; smooth muscle relaxationDiuresis in renal studies
5-HT2C serotonin170AntagonismUncharacterized CNS effects

*EC50 values from calcium flux assays [4] [10].

Properties

Product Name

DREADD agonist 21

IUPAC Name

6-piperazin-1-yl-11H-benzo[b][1,4]benzodiazepine

Molecular Formula

C17H18N4

Molecular Weight

278.35 g/mol

InChI

InChI=1S/C17H18N4/c1-2-6-14-13(5-1)17(21-11-9-18-10-12-21)20-16-8-4-3-7-15(16)19-14/h1-8,18-19H,9-12H2

InChI Key

JCBYXNSOLUVGTF-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3NC4=CC=CC=C42

Solubility

Soluble in DMSO

Synonyms

11-(1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine
DREADD agonist (C21)
DREADD agonist 21
DREADD agonist compound 21

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3NC4=CC=CC=C42

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.